3-(Methylamino)oxolane-3-carboxylic acid
Overview
Description
3-(Methylamino)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxolane, featuring a methylamino group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the methylamino and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(Methylamino)oxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
3-(Amino)oxolane-3-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
3-(Ethylamino)oxolane-3-carboxylic acid: Similar structure but with an ethylamino group instead of a methylamino group.
3-(Hydroxy)oxolane-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methylamino group
Uniqueness
3-(Methylamino)oxolane-3-carboxylic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(methylamino)oxolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-6(5(8)9)2-3-10-4-6/h7H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDEAFUSRYCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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